1-[5-(4-Methylphenoxy)pentyl]pyrrolidine

Histamine H3 receptor GPCR pharmacology Receptor binding assay

1-[5-(4-Methylphenoxy)pentyl]pyrrolidine (CAS: 5321-15-3) is a tertiary amine belonging to the phenoxyalkyl pyrrolidine class, comprising a pyrrolidine head group linked via a five-carbon pentyloxy spacer to a 4-methylphenoxy (p-tolyloxy) aromatic tail. The compound serves as a research tool for investigating G-protein coupled receptor (GPCR) systems, particularly histamine H3 receptor (H3R) pharmacology.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 5321-15-3
Cat. No. B186441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-Methylphenoxy)pentyl]pyrrolidine
CAS5321-15-3
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCCCN2CCCC2
InChIInChI=1S/C16H25NO/c1-15-7-9-16(10-8-15)18-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3
InChIKeyBZZGABFEBXYWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[5-(4-Methylphenoxy)pentyl]pyrrolidine CAS 5321-15-3: Procurement-Relevant Identification and Structural Classification


1-[5-(4-Methylphenoxy)pentyl]pyrrolidine (CAS: 5321-15-3) is a tertiary amine belonging to the phenoxyalkyl pyrrolidine class, comprising a pyrrolidine head group linked via a five-carbon pentyloxy spacer to a 4-methylphenoxy (p-tolyloxy) aromatic tail [1]. The compound serves as a research tool for investigating G-protein coupled receptor (GPCR) systems, particularly histamine H3 receptor (H3R) pharmacology [2]. Its core scaffold (pyrrolidine + pentyl spacer + phenoxy group) is documented in patent literature as a calcium channel antagonist pharmacophore [3], and structurally analogous compounds demonstrate nanomolar affinity for H3R, sigma-1 receptor, and monoamine oxidase B [2].

1-[5-(4-Methylphenoxy)pentyl]pyrrolidine Procurement Risk: Why Phenoxyalkyl Pyrrolidine Analogs Are Not Interchangeable


Generic substitution within the phenoxyalkyl pyrrolidine series introduces substantial scientific risk due to the demonstrated sensitivity of receptor binding affinity and selectivity to both aromatic substitution pattern and linker length [1]. The 4-methylphenoxy group confers distinct lipophilicity (predicted LogP ≈ 4.0-4.5) and hydrogen bonding characteristics compared to unsubstituted, chloro-, or nitro-substituted analogs . These differences directly affect target engagement profiles, membrane permeability, and off-target receptor interactions—critical parameters in assay development and pharmacological studies [2].

1-[5-(4-Methylphenoxy)pentyl]pyrrolidine Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Procurement


Histamine H3 Receptor Affinity Comparison: 4-Methyl vs. 4-Nitro Phenoxy Substitution in the Pentyl Pyrrolidine Scaffold

The 4-nitrophenoxy analog demonstrates Ki = 39 nM at guinea pig cortical histamine H3 receptor [1]. The target compound's 4-methyl substitution reduces electron-withdrawing character relative to nitro, which class-level SAR suggests may attenuate H3R binding affinity due to altered π-stacking and hydrogen bonding interactions with the receptor binding pocket [2]. However, direct quantitative data for the 4-methyl analog is not available.

Histamine H3 receptor GPCR pharmacology Receptor binding assay

Lipophilicity and Membrane Permeability: Predicted LogP Differential vs. Bulky Hydrophobic Phenoxy Analogs

The target compound (4-methyl substitution) is predicted to have LogP ≈ 4.0-4.5, representing a moderate lipophilicity profile [1]. In contrast, the 2,6-diisopropylphenoxy analog exhibits predicted ACD/LogP = 6.41 and LogD (pH 7.4) = 2.93, indicating substantially higher lipophilicity and altered distribution properties .

Lipophilicity Membrane permeability Drug-like properties

Monoamine Oxidase B Activity Differential: Structural Determinants of hMAO B Inhibition

In the 4-tert-pentylphenoxyalkyl series, 1-(3-(4-tert-pentylphenoxy)propyl)pyrrolidine exhibited potent hMAO B inhibitory activity with IC50 = 4.5 nM [1]. The target compound differs in both aromatic substitution (4-methyl vs. 4-tert-pentyl) and linker length (pentyl vs. propyl), each of which significantly alters hMAO B inhibitory potency based on established SAR in this chemical series [1].

Monoamine oxidase B Enzyme inhibition Neuropharmacology

Calcium Channel Antagonist Scaffold Validation: Target Compound Alignment with Patent-Disclosed Pharmacophore

Patent WO-9533722-A1 discloses phenoxyalkyl pyrrolidines with linker lengths (CH2)n where n = 4 (butyl) or n = 5 (pentyl) as neuronal calcium channel antagonists with activity in ischemic stroke models [1]. The target compound's pentyl linker (n = 5) aligns with the patent's disclosed active linker range, distinguishing it from shorter-chain analogs that may lack calcium channel antagonist activity [1].

Calcium channel antagonist Neuronal calcium channels Ischemic stroke

Polar Surface Area and CNS Penetration Potential: Differentiation from Highly Polar Phenoxyalkyl Pyrrolidine Derivatives

The target compound has predicted topological polar surface area (TPSA) = 12.5 Ų, comprising only the tertiary amine nitrogen as the primary polar contributor [1]. This low TPSA (<60-70 Ų threshold) predicts favorable passive blood-brain barrier (BBB) penetration potential. In contrast, carboxylate-containing phenoxyalkyl pyrrolidines developed as kainate receptor antagonists exhibit substantially higher polarity [2].

Blood-brain barrier permeability CNS drug discovery Physicochemical properties

Sigma-1 Receptor Ligand Class Membership: Structural Alignment with High-Affinity Chemotype

N-alkylpyrrolidines with phenylalkyl tails are established sigma-1 receptor ligands. 1-(5-Phenyl-pentyl)-pyrrolidine, a direct structural analog lacking the ether oxygen, demonstrates high-affinity sigma-1 receptor binding with Ki = 0.760 nM [1]. The target compound's phenoxyalkyl structure retains the N-alkylpyrrolidine pharmacophore while introducing the ether oxygen, which SAR suggests may modulate sigma-1 vs. sigma-2 receptor subtype selectivity [2].

Sigma-1 receptor CNS pharmacology Neuropsychiatric disorders

1-[5-(4-Methylphenoxy)pentyl]pyrrolidine Optimal Research Applications: Evidence-Derived Use Cases for Informed Procurement


Histamine H3 Receptor Structure-Activity Relationship (SAR) Studies

Use as a medium-affinity/lower-affinity comparator in H3R binding assays to evaluate the electronic effects of aromatic para-substitution on receptor engagement. The 4-nitro analog (Ki = 39 nM) provides a high-affinity reference point [1]; the target compound's 4-methyl substitution alters electron-donating/withdrawing character, enabling SAR mapping of this binding pocket interaction [2].

CNS-Penetrant Phenoxyalkyl Pyrrolidine Probe Development

Deploy as a baseline scaffold for CNS-targeted ligand optimization due to its low predicted TPSA (≈12.5 Ų) and moderate LogP (≈4.0-4.5), which collectively predict favorable passive BBB permeability [3]. This physicochemical profile distinguishes it from more polar carboxylate-containing pyrrolidine derivatives and excessively lipophilic diisopropyl-substituted analogs [3].

Monoamine Oxidase B Linker-Length SAR Investigations

Utilize as a pentyl linker comparator to evaluate the effect of spacer length on hMAO B inhibitory potency, with 1-(3-(4-tert-pentylphenoxy)propyl)pyrrolidine (IC50 = 4.5 nM) serving as the high-potency propyl linker reference [2]. This head-to-head comparison isolates linker length as the primary variable in hMAO B inhibition studies.

Neuronal Calcium Channel Antagonist Pharmacophore Validation

Employ as a tool compound aligned with the pharmacophore disclosed in WO-9533722-A1, where phenoxyalkyl pyrrolidines with pentyl linkers demonstrate calcium channel antagonist activity in neuronal preparations [4]. The compound's structural conformity to this patent-disclosed scaffold supports its use in studies of neuronal calcium signaling and ischemic stroke mechanisms.

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